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molecular formula C6H11N3O B2914977 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine CAS No. 1201935-81-0

3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine

Cat. No. B2914977
M. Wt: 141.174
InChI Key: XWBPAFFFOLTPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569298B2

Procedure details

10% wt Pd/C (50% wet) (2 g) was added to a stirred solution of 3-(methoxymethyl)-1-methyl-4-nitropyrazole (2.02 g) in MeOH (60 ml) and the mixture stirred under an atmosphere of hydrogen overnight. The reaction mixture was filtered through a plug of celite, and the cake washed with EtOAc (200 ml). The volatiles were removed under reduced pressure to give the crude product as a brown oil. Subsequent column chromatography (SiO2; 100% EtOAc) of the crude material gave 3-(methoxymethyl)-1-methylpyrazol-4-amine (1.18 g, 70%) as a brown liquid. NMR Spectrum: (CDCl3) 2.9 (m, 2H), 3.35 (s, 3H), 3.74 (s, 3H), 4.46 (s, 2H), 6.91 (s, 1H)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(methoxymethyl)-1-methyl-4-nitropyrazole
Quantity
2.02 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[C:8]([N+:9]([O-])=O)=[CH:7][N:6]([CH3:12])[N:5]=1.CCOC(C)=O>CO.[Pd]>[CH3:1][O:2][CH2:3][C:4]1[C:8]([NH2:9])=[CH:7][N:6]([CH3:12])[N:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Two
Name
3-(methoxymethyl)-1-methyl-4-nitropyrazole
Quantity
2.02 g
Type
reactant
Smiles
COCC1=NN(C=C1[N+](=O)[O-])C
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred under an atmosphere of hydrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of celite
WASH
Type
WASH
Details
the cake washed with EtOAc (200 ml)
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product as a brown oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
COCC1=NN(C=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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